塩化ジルコニル八水和物

概要

説明

Zirconyl chloride octahydrate (ZrOCl2•8H2O) is an inorganic compound consisting of zirconium, chlorine, and water. It is a white crystalline solid with a melting point of 175 °C and a density of 3.2 g/cm3. ZrOCl2•8H2O is a versatile reagent used in a wide variety of applications, including laboratory experiments, industrial processes, and medical treatments. It is also used as a catalyst, an intermediate, and a source of zirconium and chlorine ions.

科学的研究の応用

ジルコニア系ナノ材料の合成

塩化ジルコニル八水和物は、ジルコニア系ナノ材料の合成におけるジルコニウム源として使用される . これらのナノ材料は、ナノ触媒、ナノセンサー、吸着剤など、数多くの用途が見いだされている . 合成方法は、水熱法、溶媒熱法、ゾルゲル法、マイクロ波法、溶液燃焼法、共沈法などがある .

生体医用分野での応用

塩化ジルコニル八水和物を使用して合成されたジルコニア系ナノ材料は、歯科や薬物送達において優れた生体医用分野での応用が期待されている . また、抗菌作用、抗酸化作用、抗がん作用などの興味深い生物学的特性も示す .

ジルコニア薄膜の形成

塩化ジルコニル八水和物は、ジルコニア薄膜の形成における試薬として使用される . これらの薄膜は、電子工学や光学の分野で様々な用途がある。

ジルコニウム系塩および触媒の製造

塩化ジルコニル八水和物は、他のジルコニウム系塩および触媒の製造における中間体として役立つ . これらの触媒は、様々な化学反応で反応速度を高めるために使用される。

架橋剤

塩化ジルコニル八水和物は、架橋剤として使用される . 架橋剤は、高分子化学で高分子の三次元ネットワークを形成するために使用される。

二酸化チタン顔料への添加剤

塩化ジルコニル八水和物は、耐久性を高めるために二酸化チタン顔料への添加剤として使用される . これにより、様々な用途における顔料の寿命と性能が向上する。

リン酸ジルコニウムおよびホスホン酸ジルコニウムの合成

塩化ジルコニル八水和物は、リン酸ジルコニウムおよびホスホン酸ジルコニウムの合成におけるジルコニウム源として最も多く使用される化合物の1つである

作用機序

Target of Action

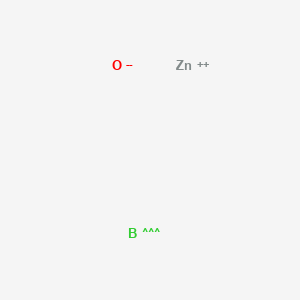

Zirconyl chloride octahydrate, more commonly written as ZrOCl2·8H2O, is an inorganic compound that is the most common water-soluble derivative of zirconium . It is a white solid that adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The primary targets of Zirconyl chloride octahydrate are various organic compounds, where it acts as a catalyst .

Mode of Action

Zirconyl chloride octahydrate acts as a Lewis acid catalyst in organic reactions . It has a high coordinating ability due to the high charge-to-size ratio of Zr4+, which allows it to exhibit strong Lewis acid behavior and high catalytic activity . For example, it has been used efficiently for the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols with acetyl chloride .

Biochemical Pathways

Instead, it is used in the synthesis of zirconia-based nanomaterials, which have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . These nanomaterials can influence various biochemical pathways depending on their specific applications.

Pharmacokinetics

It is known to be soluble in cold water, methanol, and diethyl ether , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The primary result of Zirconyl chloride octahydrate’s action is the catalysis of various organic reactions. For instance, it can promote the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols, leading to the efficient production of the corresponding methyl esters .

Action Environment

The action of Zirconyl chloride octahydrate can be influenced by various environmental factors. For example, it is known to be stable under normal conditions, but it can react with strong oxidizing agents . Furthermore, its solubility in different solvents can affect its reactivity and efficacy as a catalyst . It is also worth noting that it is considered a corrosive material, and thus requires careful handling and storage .

Safety and Hazards

将来の方向性

Zirconia-based nanomaterials, including those derived from zirconyl chloride octahydrate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .

生化学分析

Biochemical Properties

Zirconyl chloride octahydrate has been found to have numerous applications in the field of nanoscience, including as nanocatalysts, nanosensors, and adsorbents

Molecular Mechanism

It is known to adopt a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The chloride anions are not ligands, consistent with the high oxophilicity of Zr (IV)

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

特性

IUPAC Name |

oxozirconium;octahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBACIUATZGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18O9Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7699-43-6 (Parent) | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049402 | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13520-92-8 | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium, dichlorooxo-, octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。